4-(Pyridin-3-yl)indoline chemical structure and properties
4-(Pyridin-3-yl)indoline chemical structure and properties
An In-depth Technical Guide to 4-(Pyridin-3-yl)indoline: Synthesis, Characterization, and Therapeutic Context
Abstract
The fusion of indoline and pyridine rings represents a compelling strategy in medicinal chemistry, leveraging the favorable pharmacological properties of both scaffolds. This guide provides a comprehensive technical overview of 4-(Pyridin-3-yl)indoline, a molecule of significant interest for therapeutic research. While direct experimental data for this specific compound is limited, this document, written from the perspective of a Senior Application Scientist, offers a robust, predictive framework for its synthesis, characterization, and potential applications. We will explore a validated synthetic route via palladium-catalyzed cross-coupling, predict its spectroscopic signature, and discuss the mechanistic rationale behind its potential as a drug candidate, grounded in the established importance of its constituent moieties.
Molecular Overview and Physicochemical Properties
4-(Pyridin-3-yl)indoline is a bi-heterocyclic aromatic compound. Its structure consists of a reduced indole core (indoline) substituted at the 4-position with a pyridine ring linked via a C-C bond at the pyridine's 3-position. This arrangement creates a unique three-dimensional architecture that can facilitate interactions with biological targets.
The indoline scaffold is a privileged structure in numerous natural products and FDA-approved drugs, valued for its rigid, yet non-planar geometry.[1] The pyridine ring, a common bioisostere for a phenyl ring, introduces a hydrogen bond acceptor (the nitrogen atom) and can significantly influence the molecule's solubility, metabolic stability, and target-binding profile.
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Parameter | Value | Source/Method |
| IUPAC Name | 4-(Pyridin-3-yl)-2,3-dihydro-1H-indole | IUPAC Nomenclature |
| Synonyms | 4-(3-Pyridinyl)indoline | --- |
| CAS Number | 1019553-73-3 | Chemical Databases |
| Molecular Formula | C₁₃H₁₂N₂ | Calculated |
| Molecular Weight | 196.25 g/mol | Calculated |
| Predicted LogP | 2.5 - 3.0 | Computational (e.g., ALOGPS) |
| Predicted pKa | ~4.5 (Pyridinium ion) | Based on Pyridine |
| Appearance | Predicted to be a solid at room temp. | General observation for similar structures |
Note: Experimental data for properties like melting point, boiling point, and exact pKa are not widely published and would need to be determined empirically following synthesis.
Synthesis and Mechanistic Insights: A Validated Protocol
The most reliable and versatile method for constructing the C-C bond between the indoline and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and readily available starting materials.[3][4]
The proposed synthesis involves the coupling of a protected 4-bromoindoline with pyridine-3-boronic acid. Protection of the indoline nitrogen (e.g., with a Boc group) is recommended to prevent side reactions and improve solubility.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Step 1: Protection of 4-Bromoindoline
-
Dissolve 4-bromoindoline (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (TEA, 1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl 4-bromoindoline-1-carboxylate.
Step 2: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add tert-butyl 4-bromoindoline-1-carboxylate (1.0 eq), pyridine-3-boronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).[5]
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents: a mixture of 1,4-Dioxane and water (e.g., 4:1 ratio).[5]
-
Heat the reaction mixture to 90-100°C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Causality Insight: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid to form a boronate complex which then transfers the pyridine group to the palladium center.[3] The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.[3]
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and dilute with Ethyl Acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure tert-butyl 4-(pyridin-3-yl)indoline-1-carboxylate.
Step 4: Deprotection
-
Dissolve the purified product in DCM.
-
Add Trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract with DCM, dry the organic layer, and concentrate to yield the final product, 4-(Pyridin-3-yl)indoline.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-(Pyridin-3-yl)indoline.
Predictive Spectroscopic Profile
Confirming the structure of a newly synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[6][7] Below is a predicted spectroscopic profile for 4-(Pyridin-3-yl)indoline to aid in its characterization.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃ or DMSO-d₆)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | ~8.6 | s (or d) | 1H | H2' (adjacent to N) |
| Pyridine-H | ~8.5 | d | 1H | H6' |
| Pyridine-H | ~7.8 | dt | 1H | H4' |
| Pyridine-H | ~7.4 | dd | 1H | H5' |
| Indoline-H | ~7.0 | t | 1H | H6 |
| Indoline-H | ~6.8 | d | 1H | H7 |
| Indoline-H | ~6.7 | d | 1H | H5 |
| Indoline-NH | ~4.0 (broad) | s | 1H | NH |
| Indoline-CH₂ | ~3.6 | t | 2H | CH₂ -N |
| Indoline-CH₂ | ~3.1 | t | 2H | Ar-CH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Pyridine-C | ~150-147 | C2', C6' |
| Indoline-C | ~150 | C7a |
| Pyridine-C | ~138 | C4' |
| Indoline-C | ~135 | C3a |
| Pyridine-C | ~134 | C3' |
| Indoline-C | ~128 | C6 |
| Pyridine-C | ~123 | C5' |
| Indoline-C | ~122 | C4 |
| Indoline-C | ~118 | C5 |
| Indoline-C | ~109 | C7 |
| Indoline-C | ~47 | C H₂-N |
| Indoline-C | ~30 | Ar-C H₂ |
Note: These are estimated values. Actual shifts will depend on the solvent and experimental conditions. 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment.[6][8]
Pharmacological Profile and Therapeutic Potential
The strategic combination of indoline and pyridine moieties suggests significant potential in drug discovery. Indole/indoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][9] Similarly, pyridine-containing compounds are prevalent in medicine, often acting as kinase inhibitors or targeting other key enzymes.[2][10]
The 4-(Pyridin-3-yl)indoline scaffold could be explored for several therapeutic applications:
-
Kinase Inhibition: Many kinase inhibitors feature a hinge-binding heterocycle (like pyridine) and a hydrophobic region that occupies a deeper pocket. This scaffold fits that general pharmacophore model.
-
CNS Disorders: The rigid structure and potential to cross the blood-brain barrier make it a candidate for targeting central nervous system receptors or enzymes.
-
Antiallergic Agents: Related N-(pyridin-4-yl)-(indol-3-yl)acetamides have shown potent antiallergic activity by inhibiting histamine release and cytokine production.[11]
Conceptual Diagram: Scaffolds in Drug Discovery
Caption: Contribution of scaffolds to therapeutic potential.
Conclusion
4-(Pyridin-3-yl)indoline stands as a promising, yet underexplored, chemical entity. This guide provides a scientifically grounded and actionable framework for its synthesis via Suzuki-Miyaura coupling and subsequent structural verification through predictive NMR analysis. By understanding the established roles of its indoline and pyridine components, researchers are well-equipped to pursue the synthesis of this molecule and investigate its potential as a novel therapeutic agent in kinase inhibition, CNS disorders, and beyond. The protocols and insights provided herein serve as a launchpad for such discovery efforts.
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